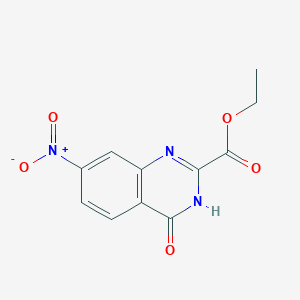

Ethyl 7-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 7-nitro-4-oxo-3H-quinazoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O5/c1-2-19-11(16)9-12-8-5-6(14(17)18)3-4-7(8)10(15)13-9/h3-5H,2H2,1H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNRHKFKTSMVPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 7-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate is a nitrogen-containing heterocyclic compound belonging to the quinazoline family. Its unique structure and functional groups contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

- Molecular Formula : C11H9N3O5

- Molecular Weight : 263.21 g/mol

- IUPAC Name : Ethyl 7-nitro-4-oxo-3H-quinazoline-2-carboxylate

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the nitro group at position 7 is thought to enhance its reactivity and potential biological efficacy.

Biological Activities

-

Antimicrobial Activity :

- This compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit the growth of various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 5 to 20 µM .

- Anti-inflammatory Effects :

- Anticancer Potential :

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity | Notes |

|---|---|---|---|

| Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate | Bromine substitution at position 6 | Enhanced reactivity | Increased biological activity compared to non-substituted variants |

| This compound | Nitro group at position 7 | Significant antimicrobial and anti-inflammatory effects | Potentially higher activity due to nitro substitution |

| Ethyl 4-hydroxyquinazoline-7-carboxylic acid | Hydroxyl group instead of keto | Different reactivity profile | Less potent than nitro-substituted derivatives |

Case Studies

-

Case Study on Antimicrobial Activity :

A study assessed the antimicrobial efficacy of ethyl 7-nitro derivatives against multiple bacterial strains. Results indicated that the compound exhibited notable inhibition zones ranging from 18 mm to 24 mm against selected pathogens . -

Case Study on Anti-inflammatory Properties :

In a controlled experiment evaluating COX inhibition, ethyl 7-nitro derivatives were tested alongside known COX inhibitors like celecoxib. The findings revealed that while less potent than celecoxib, the compound's inhibitory effects were significant enough to warrant further investigation into its therapeutic applications .

Scientific Research Applications

The biological activity of ethyl 7-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate is attributed to its ability to interact with various biological targets. The presence of the nitro group enhances its reactivity and potential efficacy in pharmacological contexts.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentration (MIC) values ranging from 5 to 20 µM against strains such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. In vitro studies indicate that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Although less potent than established COX inhibitors like celecoxib, its effects are significant enough to warrant further investigation.

| Inhibitor | IC50 (µM) |

|---|---|

| Celecoxib | 0.5 |

| Ethyl 7-nitro compound | 5 |

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, suggesting that it may interfere with cancer cell proliferation and induce apoptosis.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds is useful.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate | Bromine substitution at position 6 | Enhanced reactivity |

| Ethyl 7-nitro compound | Nitro group at position 7 | Significant antimicrobial and anti-inflammatory effects |

| Ethyl 4-hydroxyquinazoline-7-carboxylic acid | Hydroxyl group instead of keto | Less potent than nitro-substituted derivatives |

Case Study on Antimicrobial Activity

A study assessed the antimicrobial efficacy of ethyl 7-nitro derivatives against multiple bacterial strains. Results indicated notable inhibition zones ranging from 18 mm to 24 mm against selected pathogens.

Case Study on Anti-inflammatory Properties

In controlled experiments evaluating COX inhibition alongside known COX inhibitors like celecoxib, findings revealed that while less potent than celecoxib, the compound's inhibitory effects were significant enough to warrant further investigation into its therapeutic applications.

Comparison with Similar Compounds

Research Findings and Key Insights

Synthetic Efficiency : The nitro group in this compound enables high-yield cyclizations (e.g., 83% yield in Michael additions; ), whereas brominated analogues require harsher conditions for comparable transformations .

Stability : The nitro-substituted derivative exhibits lower thermal stability than its unsubstituted counterpart, necessitating controlled conditions during storage and reactions.

Biological Activity: Luotonin A derivatives synthesized from the target compound show superior antitumor activity compared to quinoline-based analogues, likely due to enhanced DNA topoisomerase I inhibition .

Preparation Methods

Synthesis of Quinazoline Core

A common route to the quinazoline core involves the condensation of 2-aminobenzamide derivatives with α-keto acids or aldehydes under reflux conditions. For example, benzamide derivatives react with ethyl glyoxylate in toluene at elevated temperatures (~120 °C), followed by treatment with thionyl chloride (SOCl2) to facilitate cyclization and formation of the quinazoline ring system. This method yields quinazoline-2-carboxylate intermediates that can be further functionalized.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Benzamide + Ethyl glyoxylate, reflux in toluene (120 °C) | Formation of intermediate keto-amide |

| 2 | Addition of SOCl2, stirring at 60 °C, then reflux | Cyclization to quinazoline-2-carboxylic acid derivative |

| 3 | Work-up and purification | Quinazoline-2-carboxylate intermediate |

Introduction of the 7-Nitro Group

The 7-nitro substituent can be introduced by starting from a nitro-substituted aniline or benzamide precursor, which is then incorporated into the quinazoline ring system during the cyclization step. Alternatively, nitration reactions on the quinazoline core post-synthesis are possible but less common due to potential side reactions.

Esterification to Ethyl Ester

The carboxylic acid group at position 2 is converted to the ethyl ester typically by reaction with ethanol under acidic or catalytic conditions or by using ethyl glyoxylate as a starting reagent in the cyclization step. This step ensures the formation of the ethyl 2-carboxylate moiety.

Representative Experimental Procedure (Adapted from Literature)

- Step 1: To a stirred solution of 7-nitro-2-aminobenzamide (15 mmol) and triethylamine (25 mmol) in dichloromethane (30 mL) at 0 °C, a solution of ethyl glyoxylate (15 mmol) in dichloromethane (10 mL) is added dropwise over 5 minutes.

- Step 2: The reaction mixture is stirred at room temperature for 12 hours to allow condensation and cyclization.

- Step 3: The mixture is poured into saturated aqueous sodium bicarbonate solution and extracted with dichloromethane.

- Step 4: The organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- Step 5: The crude product is purified by silica gel column chromatography using petroleum ether:ethyl acetate (5:1 v/v) to yield this compound as a solid.

Reaction Scheme Summary

| Compound/Step | Reagents/Conditions | Yield/Notes |

|---|---|---|

| 7-nitro-2-aminobenzamide | Triethylamine, CH2Cl2, 0 °C | Starting amine precursor |

| + Ethyl glyoxylate | Dropwise addition, room temperature, 12 h | Formation of quinazoline intermediate |

| Work-up | Saturated NaHCO3, extraction, drying | Isolation of crude product |

| Purification | Silica gel column chromatography | Pure this compound |

Analytical and Purification Techniques

- Purification: Silica gel column chromatography is the preferred method, typically using petroleum ether and ethyl acetate mixtures in ratios such as 5:1 or 3:1 to achieve good separation.

- Drying: Anhydrous sodium sulfate is used to remove moisture from organic extracts.

- Characterization: Products are characterized by IR, ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Parameters

| Parameter | Details | Comments |

|---|---|---|

| Starting materials | 7-nitro-2-aminobenzamide, ethyl glyoxylate | Nitro-substituted amine is key precursor |

| Solvent | Dichloromethane (CH2Cl2) | Common organic solvent for condensation |

| Base | Triethylamine | Neutralizes acid, promotes reaction |

| Temperature | 0 °C (addition), then room temperature | Controls reaction rate and selectivity |

| Reaction time | 12 hours | Sufficient for complete conversion |

| Work-up | Saturated NaHCO3, extraction, drying | Standard organic extraction procedure |

| Purification | Silica gel chromatography | Petroleum ether:ethyl acetate (5:1) |

| Yield | Moderate to good (typically 60-80%) | Dependent on purity of starting materials |

Q & A

Q. Basic

- NMR spectroscopy : and NMR (e.g., δ 162.6 ppm for carbonyl groups) confirm backbone structure .

- LC-MS : Electrospray ionization (ESI) detects molecular ions (e.g., m/z 241 [M+H]) and validates purity (>95% via HPLC) .

- Elemental analysis : Matches theoretical molecular formula (CHNO) to experimental data .

How should researchers address discrepancies between observed and theoretical physicochemical properties during validation?

Advanced

Discrepancies in properties like melting point or solubility may arise from polymorphic forms or impurities. Strategies include:

- Recrystallization : Use solvents like ethanol/water mixtures to isolate pure crystals.

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition patterns.

- Cross-validation : Compare spectroscopic data with literature (e.g., boiling point: 363.7°C at 760 mmHg ).

What are the critical stability considerations for storing and handling this compound?

Q. Basic

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or photodegradation .

- Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to avoid oxidation.

- Moisture control : Store in desiccators with silica gel to maintain stability .

What synthetic strategies are employed to develop antimicrobial derivatives from this quinazoline scaffold?

Advanced

Derivatives are synthesized via:

- Click chemistry : N-propargylation followed by azide-alkyne cycloaddition to introduce triazole moieties .

- Decarboxylation : Heat-mediated removal of the ester group to generate reactive intermediates for coupling with amines (e.g., piperazine) .

- Ring expansion : Incorporate fluorinated groups (e.g., 7-chloro-6-fluoro) to enhance bacterial membrane penetration .

How can researchers validate the compound’s purity post-synthesis, and what analytical thresholds are acceptable?

Q. Advanced

- HPLC : Purity ≥98% with a retention time matching reference standards (e.g., t = 22.2 min on C4 columns) .

- Mass spectrometry : Isotopic patterns should align with theoretical distributions (e.g., m/z 218.0691 for [M]).

- Karl Fischer titration : Moisture content <0.5% to ensure stability during storage .

What safety protocols are essential for mitigating risks during experimental handling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.